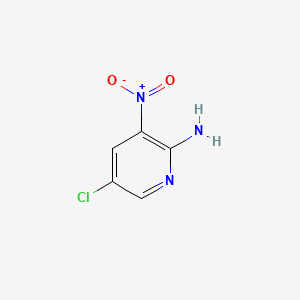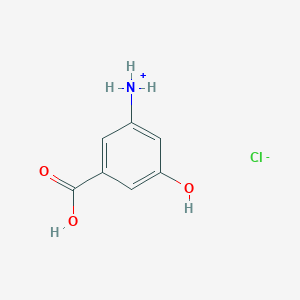![molecular formula C10H20ClN B7722568 rac-endo-2-Bornanamin hydrochlorid [German] CAS No. 61223-40-3](/img/structure/B7722568.png)
rac-endo-2-Bornanamin hydrochlorid [German]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-endo-2-Bornanamin hydrochlorid is a chemical compound known for its activity against certain viral infections. It is a derivative of bornane, a bicyclic organic compound, and is often used in research due to its unique properties.
Métodos De Preparación
The synthesis of rac-endo-2-Bornanamin hydrochlorid involves several steps. One common method includes the reaction of bornane with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
rac-endo-2-Bornanamin hydrochlorid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups, depending on the reagents and conditions used.
Common reagents include acids, bases, and specific catalysts that facilitate these reactions. The major products formed depend on the type of reaction and the conditions under which it is carried out.
Aplicaciones Científicas De Investigación
rac-endo-2-Bornanamin hydrochlorid has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has shown activity against certain viral infections, making it a subject of study in virology.
Medicine: Research has indicated its potential use in developing antiviral drugs.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which rac-endo-2-Bornanamin hydrochlorid exerts its effects involves its interaction with specific molecular targets. It is believed to interfere with viral replication processes, thereby inhibiting the spread of the virus. The exact molecular pathways and targets are still under investigation, but it is known to affect the viral life cycle at multiple stages.
Comparación Con Compuestos Similares
rac-endo-2-Bornanamin hydrochlorid is unique compared to other similar compounds due to its specific structure and activity profile. Similar compounds include other bornane derivatives, which may have varying degrees of activity against different viruses. none have shown superior activity compared to rac-endo-2-Bornanamin hydrochlorid in studies conducted so far .
Propiedades
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVITZVHMWAHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH3+])C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24629-77-4, 61223-40-3 |
Source


|
| Record name | 2-Bornanamine, hydrochloride, exo-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024629774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bornanamine, hydrochloride, endo-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061223403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7722501.png)







![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid](/img/structure/B7722541.png)




![[Amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]azanium;chloride](/img/structure/B7722569.png)
